molecular formula C12H17NO2S B344657 3-Methyl-1-(phenylsulfonyl)piperidine CAS No. 332388-99-5

3-Methyl-1-(phenylsulfonyl)piperidine

Cat. No.: B344657
CAS No.: 332388-99-5
M. Wt: 239.34g/mol
InChI Key: YTXPKIULJSHENU-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfonyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity . The phenylsulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine typically involves the sulfonylation of piperidine derivatives. One common method is the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-(phenylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-(phenylsulfonyl)piperidine is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.

Biological Activity

3-Methyl-1-(phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group at the 3-position and a phenylsulfonyl group. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors, modulating their activity. The phenylsulfonyl moiety can enhance the compound's binding affinity, while the piperidine ring may facilitate interactions with cellular components, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, it has demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast adenocarcinoma cells (MCF-7). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
Escherichia coliMIC values comparable to antibiotics
AnticancerMCF-7 (breast cancer)Induces apoptosis
Various cancer cell linesInhibits proliferation

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in different contexts:

  • Antimicrobial Evaluation : A study conducted on synthesized derivatives showed that modifications in the piperidine structure significantly affected antimicrobial potency. The presence of the phenylsulfonyl group was crucial for maintaining effective interaction with bacterial targets .
  • Anticancer Research : In a series of experiments, this compound was found to inhibit key signaling pathways involved in cancer cell survival. Specifically, it affected the expression levels of proteins associated with cell cycle regulation and apoptosis, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition Studies : The compound has been tested as an inhibitor of serine proteases, showing promising results with IC50 values indicating strong inhibitory effects against enzymes like hepsin and matriptase . These findings suggest potential applications in treating diseases where these proteases are implicated.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXPKIULJSHENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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